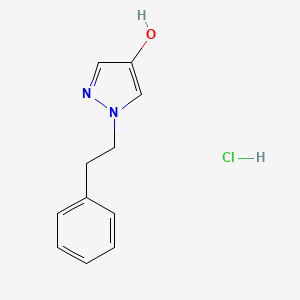

1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

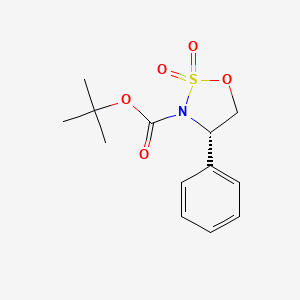

“1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride” is a chemical compound with the CAS Number: 2172496-83-0 . It has a molecular weight of 224.69 . The IUPAC name for this compound is 1-phenethyl-1H-pyrazol-4-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride” is 1S/C11H12N2O.ClH/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10;/h1-5,8-9,14H,6-7H2;1H . This indicates the presence of a pyrazol-4-ol group attached to a phenylethyl group, and it’s a hydrochloride salt.Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles serve as valuable synthetic intermediates in various fields, including biological, physical-chemical, material science, and industrial applications. Researchers focus on synthesizing structurally diverse pyrazole derivatives, which can be strategically functionalized with different substituents (e.g., amines, carbaldehydes, halides). These derivatives play a crucial role in forming more complex structures, such as bicyclic cores with 5:6 fusion .

Bioactivities

Certain pyrazole derivatives exhibit notable biological activities. These compounds have been investigated for their potential as pharmaceutical agents, including antiviral, antibacterial, and antitumor properties. Researchers explore the structure-activity relationships of pyrazole derivatives to optimize their bioactivity .

Photophysical Properties

Pyrazoles also demonstrate interesting photophysical behavior. Their electronic transitions and fluorescence properties make them relevant for applications in sensors, imaging, and optoelectronic devices. Researchers study the photophysical characteristics of pyrazole derivatives to enhance their performance .

Synthetical Utility

Efficient and selective synthesis of pyrazole derivatives is essential. Researchers explore various synthetic routes to construct diverse pyrazole-based compounds. For example, base-catalyzed Claisen-Schmidt condensation reactions have been employed to create novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ols .

Triazoles Synthesis

1-(2-Phenylethyl)pyrazol-4-ol hydrochloride has been used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. This reaction involves sequential Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Antioxidant Assays

Researchers have explored the antioxidant properties of pyrazole derivatives. For instance, assays using ABTS (2,2’-azinobis-(3-ethylbenzthiazoline-6-sulphonic acid)) have been performed to evaluate the radical-scavenging abilities of specific pyrazole compounds .

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .

Result of Action

It is known that pyrazole derivatives can have significant effects at the molecular and cellular levels, contributing to their pharmacological activities .

properties

IUPAC Name |

1-(2-phenylethyl)pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10;/h1-5,8-9,14H,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPJDJUKAOQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)